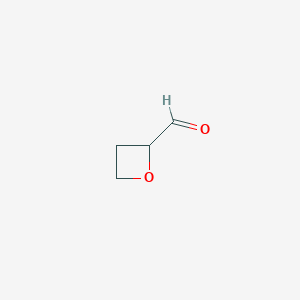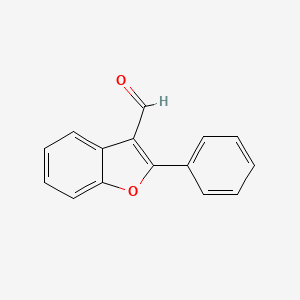
2-Phenylbenzofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbenzofuran-3-carbaldehyde is an organic compound with the molecular formula C15H10O2. . This compound features a benzofuran ring system substituted with a phenyl group at the 2-position and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzofuran-3-carbaldehyde can be achieved through various methods. One common approach involves the organocatalytic [3+2] annulation/oxidative aromatization reaction of enals with 2-halophenols or β-naphthols . This method enables chemo- and regioselective access to the compound without the use of transition metals or strong oxidants.
Industrial Production Methods
Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Phenylbenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: 2-Phenylbenzofuran-3-carboxylic acid.
Reduction: 2-Phenylbenzofuran-3-methanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
2-Phenylbenzofuran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown promise as antioxidant agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenylbenzofuran-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through electron donation . Additionally, its potential anti-tumor effects may involve the inhibition of specific enzymes or signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: Lacks the aldehyde group at the 3-position.
3-Phenylbenzofuran: The phenyl group is at the 3-position instead of the 2-position.
2-Phenylbenzofuran-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-Phenylbenzofuran-3-carbaldehyde is unique due to the presence of both a phenyl group at the 2-position and an aldehyde group at the 3-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H10O2 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-phenyl-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H |
InChI Key |
SFYGTWAUBYYUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



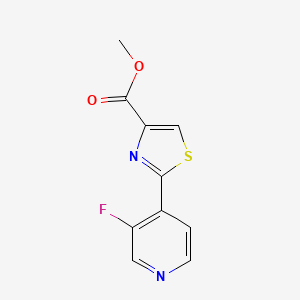
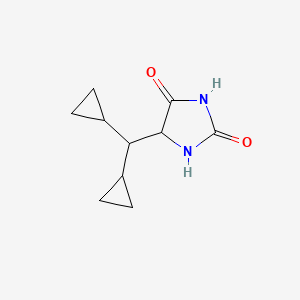
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
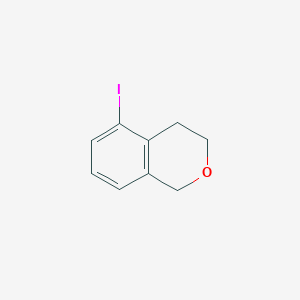
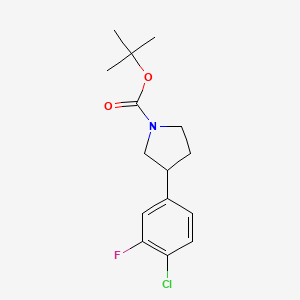
![7-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13671389.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
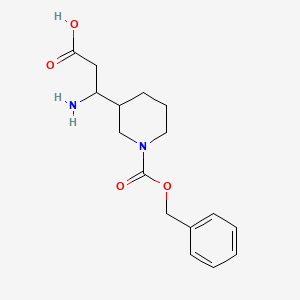
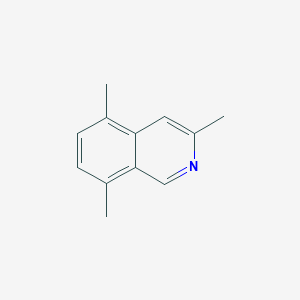
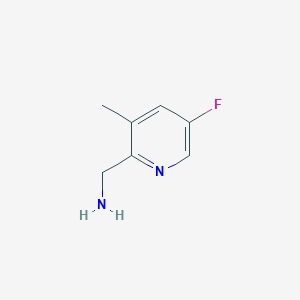
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)

